Iodipamide

描述

准备方法

合成路线和反应条件: 碘帕胺甲葡胺通过使碘帕胺与甲葡胺反应合成。 该反应涉及碘帕胺和甲葡胺之间形成盐,从而产生适合静脉注射的水溶性化合物 .

工业生产方法: 碘帕胺甲葡胺的工业生产涉及以下步骤:

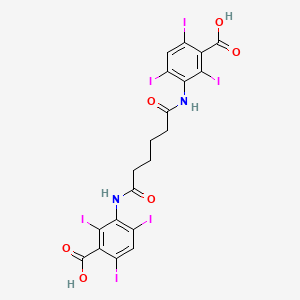

碘帕胺的制备: 碘帕胺通过 3,3'-己二酰二亚氨基-双(2,4,6-三碘苯甲酸)与己二酸的酰化反应合成。

碘帕胺甲葡胺的形成: 然后在水溶液中使碘帕胺与甲葡胺反应形成碘帕胺甲葡胺。

灭菌和包装: 最终产品经灭菌后,包装在单剂量容器中,避光保存.

化学反应分析

反应类型: 碘帕胺甲葡胺主要由于存在碘原子而发生取代反应。 这些反应可能在特定条件下涉及用其他取代基替换碘原子 .

常用试剂和条件:

取代反应: 这些反应通常需要亲核试剂,可以在温和条件下进行。

氧化还原反应: 碘帕胺甲葡胺可以发生氧化还原反应,尽管与取代反应相比,这些反应不太常见.

形成的主要产物: 碘帕胺甲葡胺反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,取代反应会导致各种碘化衍生物的形成 .

科学研究应用

Introduction to Iodipamide

This compound is a radiopaque contrast agent primarily used in medical imaging procedures such as cholecystography and intravenous cholangiography. It facilitates the visualization of the biliary and hepatic systems by blocking X-rays, thus allowing for the delineation of structures containing iodine against those that do not. This article explores the applications of this compound in clinical settings, particularly its use in diagnostic imaging, along with relevant case studies and data.

Diagnostic Imaging

Cholecystography and Cholangiography

this compound is mainly indicated for:

- Visualization of the gallbladder and biliary ducts : It aids in the differential diagnosis of acute abdominal conditions, especially in patients with post-cholecystectomy symptoms or those unable to take oral contrast media .

- Intravenous Cholangiography : This technique enables the assessment of biliary duct patency and morphology, crucial for diagnosing conditions like bile duct obstruction or stones .

Pharmacokinetics

- Absorption : Following administration, this compound is carried to the liver, where it is secreted into the bile.

- Excretion : The agent is primarily eliminated through feces, with a minor fraction excreted via the kidneys .

- Visualization Timeline : Biliary ducts can be visualized approximately 25 minutes post-administration, while gallbladder filling occurs within one hour .

Study on Hepatotoxicity

A study conducted on rats indicated that this compound has hepatotoxic properties, particularly affecting older rats at higher doses. The research highlighted that selenium deficiency could offer some protection against liver necrosis caused by this compound exposure . This finding emphasizes the need for caution when using this compound in patients with compromised liver function.

Clinical Evaluation

In a clinical evaluation involving 300 cases, sodium this compound was utilized for serial cholangiograms. The study aimed to correlate common bile duct dilatation with preoperative pain and establish criteria for preoperative diagnosis. It was noted that visualization was unsuccessful when serum bilirubin levels exceeded 4 mg/dL, indicating limitations in its diagnostic utility under certain conditions .

Pharmacological Properties of this compound

| Property | Details |

|---|---|

| Primary Use | Contrast agent for imaging |

| Administration Route | Intravenous |

| Visualization Time | Biliary ducts at ~25 minutes |

| Excretion Route | Feces (major), kidneys (minor) |

| Hepatotoxicity | Yes, particularly in older populations |

Summary of Clinical Applications

| Application | Description |

|---|---|

| Cholecystography | Visualization of gallbladder and biliary ducts |

| Intravenous Cholangiography | Assessment of biliary duct patency and morphology |

| Diagnostic Limitations | Serum bilirubin > 4 mg/dL limits visualization |

作用机制

碘帕胺甲葡胺通过阻挡 X 射线穿过人体起作用。 化合物中的碘原子吸收 X 射线,使含有碘的体内结构与不含碘的结构对比起来清晰可见 . 产生的不透明度程度与 X 射线路径中碘化造影剂的浓度和体积成正比 . 该化合物主要通过肝胆系统排泄,可以使胆囊和胆管清晰可见 .

类似化合物:

碘海醇甲葡胺: 另一种用于放射影像的碘化造影剂.

碘泛酸甲葡胺: 用于泌尿造影和血管造影.

甲葡胺碘帕胺: 与碘帕胺甲葡胺类似,但药代动力学特性不同.

独特性: 碘帕胺甲葡胺因其高碘含量和水溶性,能够清晰显示胆管和胆囊,这一点是独一无二的 . 它主要通过肝胆系统排泄,使其特别适合成像这些结构 .

相似化合物的比较

Diatrizoate Meglumine: Another iodinated contrast agent used in radiographic imaging.

Iothalamate Meglumine: Used in urography and angiography.

Methylglucamine Iodipamide: Similar to this compound meglumine but with different pharmacokinetic properties.

Uniqueness: this compound meglumine is unique in its ability to provide clear visualization of the biliary ducts and gallbladder due to its high iodine content and water solubility . Its primary excretion through the hepato-biliary system makes it particularly suitable for imaging these structures .

生物活性

Iodipamide, a radiographic contrast agent, is primarily used in medical imaging procedures such as cholecystography and intravenous cholangiography. Its biological activity encompasses interactions with various biological systems, influencing both diagnostic imaging and potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is a water-soluble compound with the chemical formula and an average molecular weight of approximately 1139.76 g/mol. It functions by blocking X-rays due to the presence of iodine, which enhances the contrast in imaging studies. Upon intravenous administration, this compound is rapidly taken up by the liver and excreted into bile, allowing for visualization of the biliary system within minutes .

| Property | Value |

|---|---|

| Chemical Formula | |

| Average Molecular Weight | 1139.76 g/mol |

| Solubility | Water-soluble |

| Primary Excretion | Hepatobiliary system |

Pharmacological Effects

This compound exhibits several pharmacological effects, particularly related to its cytotoxicity and immunological interactions:

- Cytotoxicity : this compound has been shown to induce apoptosis in renal cells due to oxidative stress. The acute intravenous LD50 values are reported as 5000 mg/kg in rats and 3195 mg/kg in mice .

- Immunological Interactions : Studies indicate that this compound can interact with complement proteins such as C3 and factor B, leading to a loss of hemolytic activity. This suggests potential implications for immune responses during imaging procedures .

Clinical Applications and Case Studies

This compound is primarily utilized in diagnostic imaging; however, its biological activity has led to research into other applications:

- Cholecystography : In a clinical study involving 107 patients, this compound was effectively used for visualizing gallbladder function post-administration, demonstrating its utility in diagnosing biliary tract disorders .

- Research on Immunological Effects : A study investigated the effects of this compound on human complement components C3 and factor B, revealing that this compound directly interacts with these proteins, affecting their functional capacity .

Table 2: Summary of Clinical Applications

| Application | Description |

|---|---|

| Cholecystography | Visualization of gallbladder function |

| Intravenous Cholangiography | Imaging of biliary ducts |

| Immunological Studies | Investigation of interactions with complement proteins |

Safety and Adverse Effects

Despite its beneficial uses, this compound can cause adverse effects, particularly in patients with renal impairment. The cytotoxic effects observed include cellular energy failure and disruption of calcium homeostasis . Monitoring renal function is crucial when administering this compound to mitigate risks associated with nephrotoxicity.

常见问题

Basic Research Questions

Q. How can researchers quantify iodipamide in biological samples, and what analytical methods ensure reproducibility?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with UV-Vis detection or mass spectrometry (LC-MS) for precise quantification. Calibrate with this compound standards in matrices like plasma or bile. Validate methods for sensitivity (limit of detection < 0.1 µg/mL), linearity (R² > 0.99), and recovery rates (>90%) .

- Key Challenge : Matrix effects in biological samples may interfere with detection; employ internal standards (e.g., deuterated analogs) to improve accuracy .

Q. What experimental protocols are recommended for assessing this compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by exposing this compound solutions to pH 2–9 and temperatures (25°C–60°C). Monitor degradation via UV absorbance at 237 nm (characteristic iodinated aromatic peak) and confirm breakdown products using LC-MS .

- Data Insight : this compound degrades rapidly at pH < 3, forming de-iodinated byproducts (e.g., benzoic acid derivatives) .

Q. How can researchers design in vitro models to study this compound’s hepatobiliary excretion mechanisms?

- Methodology : Use sandwich-cultured hepatocytes or transfected cell lines (e.g., HEK293 expressing OATP1B1/3 transporters). Measure intracellular accumulation and biliary excretion indices via radiolabeled [¹⁴C]-iodipamide. Compare kinetics with control inhibitors (e.g., cyclosporine A) .

- Critical Consideration : Account for species-specific differences; human OATP isoforms show distinct affinity compared to rodent analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported efficacy as a contrast agent versus its nephrotoxic potential?

- Methodology : Perform dose-response studies in animal models (e.g., Sprague-Dawley rats) with renal function markers (serum creatinine, NGAL). Correlate histopathology (tubular necrosis scoring) with pharmacokinetic data (AUC, Cmax). Meta-analyze clinical trial data to identify risk thresholds (e.g., >30 mL/min GFR for safe use) .

- Contradiction : High iodine content improves imaging contrast but exacerbates oxidative stress in renal tubular cells .

Q. How can computational modeling predict this compound’s binding affinity to novel targets, such as SARS-CoV-2 spike protein?

- Methodology : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to analyze interactions between this compound and viral RBD domains. Validate with surface plasmon resonance (SPR) assays to measure binding kinetics (KD values) .

- Key Finding : this compound shows >90% inhibition of RBD-ACE2 binding at 200 µM, suggesting repurposing potential for COVID-19 therapeutics .

Q. What experimental frameworks optimize this compound’s photocatalytic degradation in wastewater?

- Methodology : Apply UV/TiO₂ reactors with varying TiO₂ concentrations (0.1–1.0 g/L). Quantify degradation efficiency via total organic carbon (TOC) reduction and iodide release (ion chromatography). Optimize parameters (pH, catalyst dose) using response surface methodology (RSM) .

- Result : 63% this compound removal achieved within 10 minutes at 0.5 g/L TiO₂, driven by hydroxyl radical oxidation .

Q. Methodological Guidelines

- Handling Contradictions : Apply triangulation—combine in vitro, in vivo, and computational data to validate hypotheses .

- Ethical Compliance : For human-derived samples, obtain IRB approval and document participant selection criteria (e.g., exclusion of hyperthyroid patients) .

- Data Presentation : Use IMRAD structure; highlight statistical significance (p < 0.05) and confidence intervals in results .

属性

IUPAC Name |

3-[[6-(3-carboxy-2,4,6-triiodoanilino)-6-oxohexanoyl]amino]-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14I6N2O6/c21-7-5-9(23)17(15(25)13(7)19(31)32)27-11(29)3-1-2-4-12(30)28-18-10(24)6-8(22)14(16(18)26)20(33)34/h5-6H,1-4H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFINMCNLQNTKLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14I6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023153 | |

| Record name | Adipic acid di(3-carboxy-2,4,6-triiodoanilide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1139.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Iodipamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>171 [ug/mL] (The mean of the results at pH 7.4), In water, 4.036X10-4 mg/L at 20 °C, Insoluble in water, Solubility at 20 °C: methanol 0.8%; ethanol 0.3%; acetone 0.2%; ether 0.1%, Very slightly soluble in chloroform, 3.06e-03 g/L | |

| Record name | SID47193872 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Iodipamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iodipamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Iodipamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Organic iodine compounds block x-rays as they pass through the body, thereby allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine. The degree of opacity produced by these iodinated organic compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays. Iodipamide's primary excretion through the hepato-biliary system and concentration in bile allows visualization of the gallbladder and biliary ducts., ... The iodine in the contrast medium is responsible for the absorption of x-rays and the resulting opacification of the organ system or other area under investigation. ... | |

| Record name | Iodipamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iodipamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, White, crystalline powder | |

CAS No. |

606-17-7 | |

| Record name | Adipiodon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodipamide [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodipamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adipic acid di(3-carboxy-2,4,6-triiodoanilide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adipiodone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODIPAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKQ858A3VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Iodipamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Iodipamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

306-308, 306-308 °C, 307 °C | |

| Record name | Iodipamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iodipamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8066 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Iodipamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。